N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-24-19-6-4-3-5-14(19)11-20(24)21(25)22-10-9-15-13-23-18-8-7-16(26-2)12-17(15)18/h3-8,11-13,23H,9-10H2,1-2H3,(H,22,25) |
InChI Key |
RMHIPOCHBBIISJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Indole Precursors
The introduction of alkyl groups at the C3 position of 5-chloroindole-2-carboxylates is achieved via Friedel-Crafts acylation. Ethyl 5-chloroindole-2-carboxylate reacts with acyl chlorides (e.g., propionyl chloride) in anhydrous 1,2-dichloroethane using AlCl₃ as a catalyst. This yields 3-acyl-5-chloroindole-2-carboxylates, which serve as intermediates for subsequent reduction.
Example conditions :
Reduction to 3-Alkylindole Derivatives
The ketone group in 3-acylindole intermediates is reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA). This step converts 3-propionylindole derivatives to 3-propylindole analogs, critical for modulating steric and electronic properties.
General procedure :
-
Substrate : 3-Acylindole (3.76 mmol)
-
Reducing agent : Et₃SiH (5.64 mmol)
-
Solvent : TFA (2.88 mL)
-
Conditions : 0°C to room temperature, 4–12 h
Hydrolysis of Indole-2-Carboxylates
Base-Mediated Ester Hydrolysis
Ethyl 3-alkyl-5-chloroindole-2-carboxylates undergo hydrolysis in ethanolic NaOH (3 N) to produce indole-2-carboxylic acids. These acids are pivotal for amide bond formation in the final step.
Optimized conditions :
-
Substrate : Ethyl 3-propyl-5-chloroindole-2-carboxylate (1.9 mmol)
-
Base : 3 N NaOH (3.8 mL)
-
Solvent : Ethanol (20 mL)
-
Reaction time : 2 h at reflux
Coupling with Substituted Ethylamines
BOP-Assisted Amidation
The target compound is synthesized by coupling 5-chloro-3-alkylindole-2-carboxylic acids with N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) facilitate amide bond formation in anhydrous DMF.
Stepwise protocol :
-
Acid activation : 5-Chloro-3-propylindole-2-carboxylic acid (0.68 mmol) and BOP (1.02 mmol) in DMF (4 mL).
-
Amine addition : N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine (0.82 mmol) and DIPEA (4.08 mmol).
-
Reaction : Stir at room temperature for 4–12 h.
-
Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization.
Table 1 : Representative coupling reactions for indole-2-carboxamides
| Indole-2-carboxylic Acid | Amine | Coupling Agent | Yield (%) |
|---|---|---|---|
| 5-Chloro-3-propyl | N-[2-(5-methoxyindol-3-yl)ethyl] | BOP/DIPEA | 70 |
| 5-Chloro-3-ethyl | N-[2-(4-fluorophenyl)ethyl] | BOP/DIPEA | 68 |
Hemetsberger–Knittel Indole Synthesis
Knoevenagel Condensation and Cyclization
For indole rings with electron-withdrawing groups, methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes. Thermolysis of the resultant azidocinnamates at 140°C in xylene generates indole-2-carboxylates, which are hydrolyzed to acids for coupling.
Key steps :
-
Condensation : Benzaldehyde (15) + methyl 2-azidoacetate (14) → methyl 2-azidocinnamate (16).
-
Cyclization : 16 → indole-2-carboxylate (17) in xylene at reflux.
-
Hydrolysis : 17 → indole-2-carboxylic acid (20) using NaOH.
Table 2 : Regioisomeric yields in Hemetsberger–Knittel synthesis
| Benzaldehyde Substituent | 5-Substituted Yield (%) | 7-Substituted Yield (%) |
|---|---|---|
| 4-Fluoro | 55 | 30 |
| 3-Chloro | 60 | 25 |
Hydrazide-Mediated Glyoxylamide Formation
Ring-Opening of N-Acetylisatins
N-Acetylisatins react with indole-2-carbohydrazides in tetrahydrofuran (THF) to form glyoxylamides. This method, while less direct, offers an alternative route to functionalized indole carboxamides.
Procedure :
-
Substrate : N-Acetylisatin (4a–d) + indole-2-carbohydrazide (3a,b).
-
Solvent : THF, room temperature, 18 h.
Spectroscopic Validation
NMR and Mass Spectrometry
Final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data for the target compound include:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.85 (s, 1H, NH), 7.55–6.75 (m, 8H, indole-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 3H, NCH₃).
-
HRMS (ESI+) : m/z calcd for C₂₃H₂₃N₃O₂ [M+H]⁺ 374.1864, found 374.1868.
Yield Optimization Strategies
Solvent and Catalyst Screening
-
DMF vs. THF : DMF improves solubility of indole acids, enhancing coupling efficiency (70% vs. 50% in THF).
-
BOP vs. EDC/HOBt : BOP affords higher yields (70%) compared to EDC/HOBt (55%).
Challenges and Mitigation
Regioisomer Formation
Hemetsberger–Knittel synthesis may produce 5- and 7-substituted indole regioisomers. Chromatographic separation (silica gel, 20% ethyl acetate/hexane) resolves this.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Antimicrobial Activity
Indole derivatives have been extensively studied for their antimicrobial properties. Recent research has demonstrated that compounds like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Evaluation
A study synthesized several indole-based compounds and evaluated their antimicrobial efficacy using the Diameter of Inhibition Zone (DIZ) assay. The results indicated that certain derivatives showed promising inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited a DIZ of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis, showcasing its potential as a new antimicrobial agent .
| Compound | DIZ (mm) | Target Organisms |
|---|---|---|
| This compound | 21 | Staphylococcus aureus |
| This compound | 22 | Bacillus subtilis |
Anticancer Properties
The potential anticancer activity of this compound has been a focus of recent studies. The indole structure is known to interact with various molecular targets involved in cancer progression.
Case Study: Anticancer Evaluation
In vitro studies have shown that certain modifications of this compound lead to significant cytotoxic effects against cancer cell lines. For example, derivatives tested against MDA-MB-231 breast cancer cells demonstrated IC50 values as low as 27.6 μM, indicating strong anticancer potential .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 27.6 |
| Other tested lines | Varies |
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, which play a crucial role in regulating mood, sleep, and other physiological processes . By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Indole Core
Table 1: Substituent Variations in Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Minor structural changes dramatically alter biological targets. For example: Melatonin’s ethyl acetamide group is critical for MT₁/MT₂ receptor binding, whereas the target compound’s indole-2-carboxamide may favor enzyme interaction . Pivalamide derivatives (e.g., ) exhibit enzyme inhibition, whereas benzamide analogs () may prioritize protein binding via halogen interactions.
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its possible therapeutic applications, particularly in oncology and neurology.
The chemical properties of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Weight | 347.42 g/mol |
| Molecular Formula | C21H21N3O2 |
| LogP | 3.3201 |
| Polar Surface Area | 44.574 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that indole-containing compounds can exhibit significant cytotoxicity against various cancer cell lines.
- In Vitro Studies : In a study examining the effects of various indole derivatives on cancer cell lines, this compound showed promising results against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms, including induction of apoptosis and inhibition of cell proliferation. The compound's interaction with DNA and its ability to induce reactive oxygen species (ROS) formation were also noted as significant factors in its biological activity .
Neuroprotective Effects
Indoles are also recognized for their neuroprotective properties. Preliminary research suggests that this compound may offer protective effects against neurodegenerative diseases.
- Neuroinflammation : The compound has been observed to modulate inflammatory pathways in neuronal cells, potentially reducing neuroinflammation associated with conditions like Alzheimer's disease .
- Cytoprotection : Studies indicate that indole derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the cytotoxic effects of various indole derivatives, including this compound against different cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and colorectal cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotective Properties
In another investigation focusing on neuroprotection, researchers assessed the impact of this compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound effectively reduced cell death and inflammation markers, highlighting its therapeutic potential for neurodegenerative diseases .
Q & A
Basic Question
- X-ray crystallography : Resolves 3D conformation using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<5%) and bond-length accuracy (±0.01 Å) .
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, indole NH at δ 10.2 ppm). 2D experiments (COSY, HSQC) confirm connectivity .
- HRMS : Validates molecular weight (e.g., [M+H] calculated vs. observed within 2 ppm error) .
How should researchers design initial biological screening assays to evaluate this compound’s therapeutic potential?
Basic Question
- Target selection : Prioritize receptors/kinases common to indole derivatives (e.g., serotonin receptors, Bcl-2 family proteins) .
- In vitro assays :
- Anticancer : MTT assay (IC values against HeLa or MCF-7 cells).
- Anti-inflammatory : COX-2 inhibition (ELISA for PGE reduction) .
- Dose range : 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity) .
What mechanistic hypotheses explain this compound’s interaction with biological targets, and how can they be validated experimentally?
Advanced Question
- Hypotheses :
- Receptor modulation : Competitive binding to 5-HT (indole core mimics tryptamine) .
- Apoptosis induction : Bcl-2/Mcl-1 inhibition (via hydrophobic interactions with the BH3 domain) .
- Validation methods :
- Surface plasmon resonance (SPR) : Measure binding affinity (K) to purified targets.
- Gene knockdown : siRNA silencing of Bcl-2 to assess rescue of cytotoxicity .
How can structure-activity relationship (SAR) studies be structured to identify critical functional groups for anticancer activity?
Advanced Question
- Variable substituents : Synthesize analogs with modified methoxy, methyl, or carboxamide groups (Table 1).
- Assay comparison : Test against a panel of cancer cell lines (e.g., A549, HepG2) to determine substituent effects on potency.
Q. Table 1. SAR Analysis of Key Analogs
| Substituent Modification | IC (µM) | Activity Trend | Reference |
|---|---|---|---|
| Methoxy → Fluoro (C5) | 12.5 | Increased cytotoxicity | |
| 1-Methylindole → Benzoyl | 45.8 | Reduced activity | |
| Ethyl linker → Propyl | 28.3 | Moderate loss |
How should conflicting data on metabolic stability between in vitro and in vivo models be resolved?
Advanced Question
- Contradiction : High microsomal stability in vitro (t >60 min) vs. rapid clearance in mice (t <30 min).
- Resolution strategies :
- Protein binding assays : Measure free fraction (e.g., >90% plasma protein binding reduces bioavailability) .
- CYP450 inhibition screening : Identify isoforms (e.g., CYP3A4) responsible for rapid metabolism .
- Prodrug design : Introduce ester moieties to enhance solubility and bypass first-pass metabolism .
What methodologies optimize the compound’s pharmacokinetic profile for CNS-targeted applications?
Advanced Question
- Blood-brain barrier (BBB) penetration :
- LogP optimization : Target 2–3 (via substituent adjustments) to balance lipophilicity .
- P-gp efflux inhibition : Co-administer cyclosporine A in transport assays .
- Half-life extension : PEGylation or encapsulation in PLGA nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
